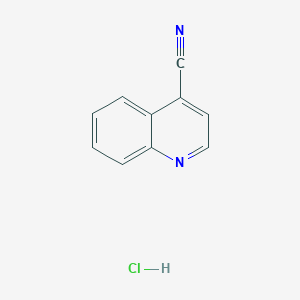

Quinoline-4-carbonitrile hydrochloride

説明

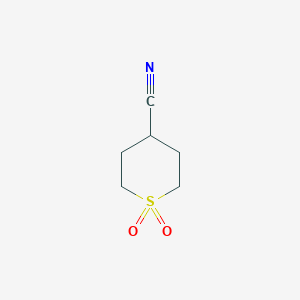

Quinoline-4-carbonitrile hydrochloride is a chemical compound with the CAS Number: 1187932-06-4 . It has a molecular weight of 190.63 and its IUPAC name is 4-quinolinecarbonitrile hydrochloride . It is a light yellow solid .

Synthesis Analysis

The synthesis of quinoline derivatives has been achieved by various methods. For instance, the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation has been reported . Another method involves a three-component synthesis of quinoline-4-carboxylic acids based on the Doebner hydrogen-transfer reaction .Molecular Structure Analysis

The structural build-up of quinoline derivatives is based on spectro-analytical data . Different substitutions on the quinoline molecule have been investigated and structure-activity relationship (SAR) analyses have been conducted .Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions. For instance, synthesis protocols have been reported that involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are useful for the construction and functionalization of quinoline derivatives .Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 190.63 and its IUPAC name is 4-quinolinecarbonitrile hydrochloride .科学的研究の応用

Corrosion Inhibition

- Quinoline derivatives, including those related to Quinoline-4-carbonitrile hydrochloride, have been studied for their corrosion inhibition properties. These compounds show significant inhibition efficiency, acting as a protective layer on metal surfaces against corrosion, particularly in acidic mediums (Singh, Srivastava, & Quraishi, 2016). Another study using computational methods supported these findings, showing that Quinoline derivatives effectively inhibit the corrosion of iron (Erdoğan et al., 2017).

Photovoltaic Properties

- Quinoline derivatives have been explored for their photovoltaic properties. These compounds can be used in the fabrication of organic–inorganic photodiodes, demonstrating potential in solar energy applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Cancer Research

- Some Quinoline-4-carbonitrile derivatives have been investigated for their role as inhibitors in cancer research. Specifically, their application in inhibiting human epidermal growth factor receptor-2 kinase activity, indicating potential in cancer treatment strategies (Tsou et al., 2005).

Spectroscopic and Structural Analysis

- The structural and spectroscopic properties of Quinoline derivatives are of interest in various research fields. These properties have been analyzed using techniques like DFT and TD-DFT/PCM calculations, highlighting their potential in areas like molecular structure and optoelectronic applications (Wazzan, Al-Qurashi, & Faidallah, 2016).

Biological Activity

- The potential antibacterial properties of Quinoline-4-carbonitrile derivatives have been explored. These compounds exhibit promising antibacterial activity against various bacterial strains, making them interesting candidates for further pharmaceutical research (Khan et al., 2019).

将来の方向性

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives . Additionally, the exploration of the biological activities and mechanisms through which these compounds administer relief could be a potential area of future research .

作用機序

Target of Action

Quinoline-4-carbonitrile hydrochloride, like other quinoline derivatives, has been found to exhibit a broad spectrum of bioactivities .

Mode of Action

Quinoline derivatives have been known to interact with their targets through various mechanisms, such as intercalation into dna, inhibition of enzymes, and modulation of receptor activity . The exact mode of action would depend on the specific target and the structural features of the quinoline derivative.

Biochemical Pathways

Given the diverse biological activities of quinoline derivatives, it can be inferred that multiple biochemical pathways could potentially be affected . The exact pathways would depend on the specific targets and the biological context.

Result of Action

Given the diverse biological activities of quinoline derivatives, it can be inferred that the compound could potentially have various effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

Quinoline-4-carbonitrile hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction of this compound with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Additionally, this compound has been found to bind to certain proteins, influencing their structure and function. For example, it can interact with kinases, which are enzymes that play a key role in cell signaling pathways. By binding to these kinases, this compound can modulate their activity, leading to changes in downstream signaling events .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it has demonstrated cytotoxic effects, leading to cell death through apoptosis. This compound can influence cell signaling pathways, such as the PI3K/AkT/mTOR pathway, which is involved in cell growth, proliferation, and survival . By inhibiting this pathway, this compound can reduce cell proliferation and induce apoptosis in cancer cells.

Furthermore, this compound can impact gene expression by modulating the activity of transcription factors. This can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes . Additionally, it has been observed to affect cellular metabolism by altering the activity of metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, leading to conformational changes that affect their activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other compounds .

This compound can also inhibit the activity of kinases by binding to their active sites. This inhibition can disrupt cell signaling pathways, leading to changes in cellular responses such as reduced cell proliferation and increased apoptosis . Additionally, the compound can modulate gene expression by influencing the activity of transcription factors, resulting in altered expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . The degradation products may have different biological activities, which can influence the overall effects of the compound in experimental settings.

Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained effects on cellular function. For example, prolonged treatment with this compound can lead to persistent inhibition of cell proliferation and induction of apoptosis in cancer cells . These long-term effects are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. Studies have shown that there is a threshold dose above which this compound induces cytotoxic effects in cancer cells . At very high doses, the compound can also cause toxic or adverse effects, such as damage to normal tissues and organs .

In animal models, the dosage-dependent effects of this compound have been observed in various physiological and pathological conditions. For example, in models of inflammatory airway diseases, different doses of the compound have been shown to reduce airway inflammation and hyperresponsiveness . These findings highlight the importance of optimizing the dosage for therapeutic applications to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of the compound, leading to the formation of metabolites . These metabolites can have different biological activities and may contribute to the overall effects of this compound.

The compound can also influence metabolic flux by modulating the activity of metabolic enzymes. For example, it has been shown to inhibit the activity of certain enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production . These effects on metabolic pathways are important for understanding the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments.

This compound can also interact with transporters that regulate its efflux from cells, influencing its intracellular concentration and localization . These transport and distribution mechanisms are important for determining the bioavailability and efficacy of the compound in different tissues and organs.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria . In the nucleus, it can interact with transcription factors and other nuclear proteins, influencing gene expression and cellular responses .

In the mitochondria, this compound can affect mitochondrial function and energy production by modulating the activity of mitochondrial enzymes . The subcellular localization of the compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

quinoline-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCVFNQMUBTHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B1394913.png)

![N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide](/img/structure/B1394921.png)

![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)